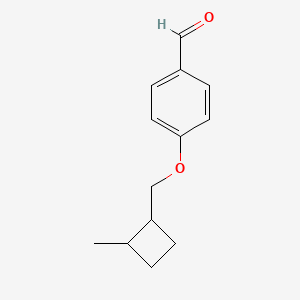
4-((2-Methylcyclobutyl)methoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2-Methylcyclobutyl)methoxy)benzaldehyde is an organic compound with the molecular formula C13H16O2 and a molecular weight of 204.26 g/mol . This compound is characterized by a benzaldehyde group substituted with a 2-methylcyclobutylmethoxy group, making it a unique and interesting molecule for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Methylcyclobutyl)methoxy)benzaldehyde can be achieved through a two-step, one-pot reduction/cross-coupling procedure. This method involves the use of a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, which is then suitable for subsequent cross-coupling with organometallic reagents . The reaction conditions typically involve the use of palladium catalysts and organometallic reagents under controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound involves bulk manufacturing processes that ensure the compound is produced in large quantities with consistent quality. Companies like ChemScene provide bulk custom synthesis and procurement services for this compound .
Chemical Reactions Analysis
Types of Reactions
4-((2-Methylcyclobutyl)methoxy)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 4-((2-Methylcyclobutyl)methoxy)benzoic acid.
Reduction: 4-((2-Methylcyclobutyl)methoxy)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
4-((2-Methylcyclobutyl)methoxy)benzaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((2-Methylcyclobutyl)methoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxy group may also influence the compound’s lipophilicity and ability to cross biological membranes, affecting its overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzaldehyde: Lacks the 2-methylcyclobutyl group, making it less sterically hindered.
4-(Cyclobutylmethoxy)benzaldehyde: Similar structure but without the methyl group on the cyclobutyl ring.
4-((2-Methylcyclopropyl)methoxy)benzaldehyde: Contains a cyclopropyl ring instead of a cyclobutyl ring.
Uniqueness
4-((2-Methylcyclobutyl)methoxy)benzaldehyde is unique due to the presence of the 2-methylcyclobutyl group, which introduces steric hindrance and potentially alters the compound’s reactivity and interactions compared to its analogs.
Properties
Molecular Formula |
C13H16O2 |
|---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
4-[(2-methylcyclobutyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C13H16O2/c1-10-2-5-12(10)9-15-13-6-3-11(8-14)4-7-13/h3-4,6-8,10,12H,2,5,9H2,1H3 |
InChI Key |
YAYZWVXAUIEBFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC1COC2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazin-6-yl}methanol](/img/structure/B13026797.png)
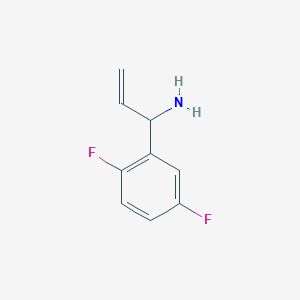
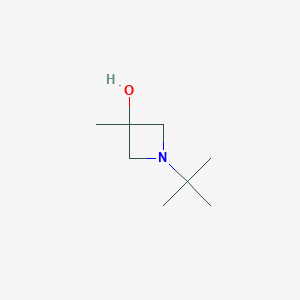
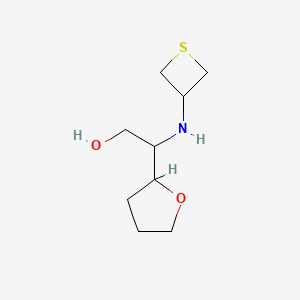
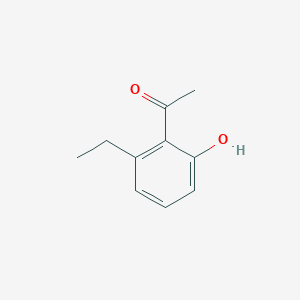
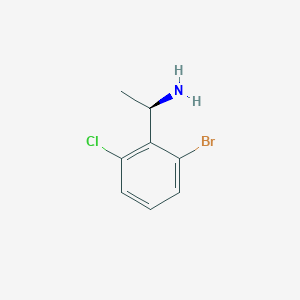
![4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B13026843.png)

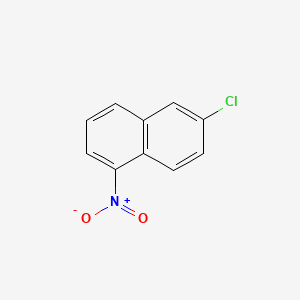
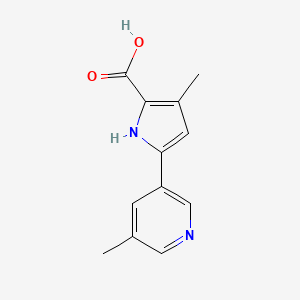

![5-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B13026876.png)
![7-Chloro-[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B13026877.png)
![(3S,4R,5R)-4-[(tert-butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}-3-chloro-3-fluorooxolan-2-one](/img/structure/B13026893.png)
